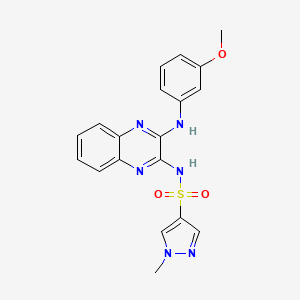
N-(3-((3-methoxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a quinoxaline derivative . Quinoxaline derivatives have been synthesized and biologically evaluated against various tumor cell lines, including HCT116 human colon carcinoma, HepG2 liver hepatocellular carcinoma, and MCF-7 human breast adenocarcinoma cell line .
Synthesis Analysis
The synthesis of quinoxaline derivatives involves the creation of three series of these compounds . The specific synthesis process of “N-(3-((3-methoxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide” is not detailed in the available resources.Scientific Research Applications
Anticancer Applications
- Novel thiophene derivatives, including those with sulfonamide moieties, have shown potential as anticancer agents. These compounds demonstrated cytotoxic activities against the human breast cancer cell line MCF7, indicating their promise in cancer therapy (Ghorab, Bashandy, & Alsaid, 2014).
Antibacterial Activity
- A study explored the synthesis of various quinoxalines, including those with sulfonamide linkages, which exhibited significant antibacterial activities against Staphylococcus spp. and Escherichia coli (Alavi, Mosslemin, Mohebat, & Massah, 2017).
Synthesis and Mechanism
- Research on the reaction of isatins with amino uracils and isoxazoles highlighted the synthesis of novel quinoxaline scaffolds. This study provided insights into the mechanism of synthesis, emphasizing the importance of the isatin ring in the formation of these compounds (Poomathi, Mayakrishnan, Muralidharan, Srinivasan, & Perumal, 2015).
COX-2 Inhibition
- Certain pyrazines and quinoxalines with sulfonamide groups have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX-1/COX-2), demonstrating potential as COX-2 inhibitors. This points to their possible use in anti-inflammatory therapies (Singh et al., 2004).
Antimicrobial Agents
- A series of quinoxaline derivatives were synthesized and evaluated for their antimicrobial activity, showing substantial efficacy against various bacterial and fungal strains. This underscores the potential of these compounds in developing new antimicrobial agents (Kumar, Chawla, Kumar, & Sahu, 2014).
Metabolic Activation
- The enzymatic phase II activation of certain heterocyclic amines by various organs in monkeys and rats was studied, providing insights into the metabolic processing of compounds related to N-(3-((3-methoxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide (Davis, Schut, & Snyderwine, 1993).
Future Directions
properties
IUPAC Name |
N-[3-(3-methoxyanilino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3S/c1-25-12-15(11-20-25)29(26,27)24-19-18(21-13-6-5-7-14(10-13)28-2)22-16-8-3-4-9-17(16)23-19/h3-12H,1-2H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKYFUGLYLTJRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2653574.png)

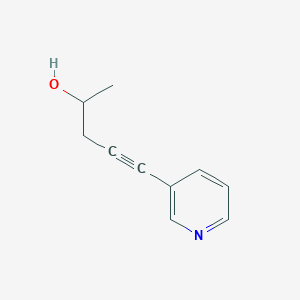
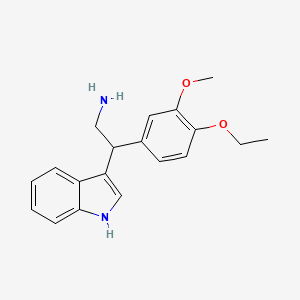
![N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide](/img/structure/B2653581.png)

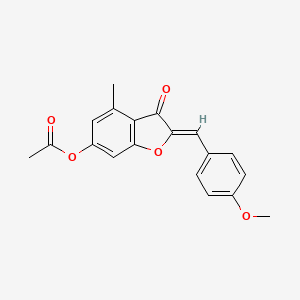
![[1-(3-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2653586.png)
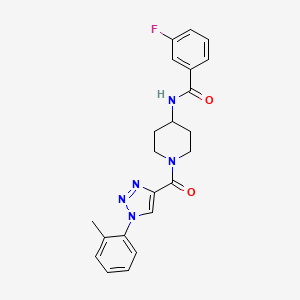
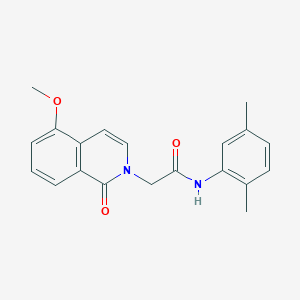
![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2653593.png)
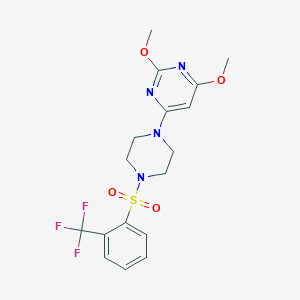
![{5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate](/img/structure/B2653596.png)
![N-[1-(furan-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2653597.png)